(5Z)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-4-20-11(2)12(10-16-20)9-13-14(21)17-15(22-13)19-7-5-18(3)6-8-19/h9-10H,4-8H2,1-3H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIJEHPPEUXLDZ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N=C(S2)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a pyrazole moiety and a piperazine substituent. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated several synthesized pyrazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results are summarized in Table 1.
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| (5Z)-5... | E. coli | 15 |
| (5Z)-5... | S. aureus | 18 |
| Standard (Streptomycin) | E. coli | 22 |
| Standard (Streptomycin) | S. aureus | 25 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against S. aureus .
2. Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The synthesized pyrazole derivatives demonstrated notable antioxidant activity, effectively neutralizing free radicals and protecting cellular components from oxidative damage.
Mechanism of Action: The antioxidant activity is attributed to the ability of the pyrazole ring to donate electrons, thus stabilizing free radicals .
3. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound was tested for its ability to inhibit COX enzymes, which play a crucial role in inflammation pathways.
| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
|---|---|---|
| (5Z)-5... | 70 | 30 |
| Celecoxib (Standard) | 85 | 20 |
The results indicate that the compound exhibits selective COX-2 inhibition, suggesting its potential as a therapeutic agent for inflammatory conditions .
Case Study 1: Evaluation of Antimicrobial Efficacy
In a controlled study, researchers synthesized various pyrazole derivatives and tested their antimicrobial efficacy against clinical isolates of pathogens. The compound demonstrated significant inhibition against multi-drug resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria .
Case Study 2: Assessment of Anti-inflammatory Properties
A study involving carrageenan-induced paw edema in rats showed that the compound significantly reduced inflammation compared to control groups. Histopathological analysis revealed minimal tissue damage, indicating a favorable safety profile .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one exhibit promising antimicrobial properties. For instance, thiazole derivatives have been documented to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
Anticancer Properties
Thiazole derivatives have shown potential in cancer therapy. Studies have demonstrated that certain thiazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of pyrazole moieties into thiazole structures may enhance these effects due to their ability to interact with various biological targets involved in cancer progression .
Central Nervous System Effects
The presence of a piperazine ring in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research is ongoing to explore how modifications in the structure of thiazoles can lead to enhanced neuroactive properties .
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole and thiazole derivatives. Common methods include:
- Condensation Reactions : Combining pyrazole and thiazole precursors under acidic or basic conditions.
- Cyclization : Utilizing cyclization techniques to form the thiazole ring from appropriate precursors.
- Functional Group Modifications : Introducing substituents on the pyrazole or piperazine rings to enhance biological activity.
These synthetic strategies are crucial for optimizing the compound's efficacy and bioavailability .
Antimicrobial Efficacy Study
A study published in Molecules demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications influenced the antimicrobial potency, suggesting that similar modifications to this compound could yield effective antimicrobial agents .
Anticancer Activity Assessment
In another investigation focused on anticancer properties, researchers synthesized several thiazole derivatives and tested their effects on human cancer cell lines. Results indicated that specific structural features significantly enhanced cytotoxicity against breast and lung cancer cells. This study underscores the potential of this compound as a lead compound for developing novel anticancer therapies .
Data Table: Summary of Applications
| Application Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against various pathogens |
| Anticancer Properties | Inhibits tumor growth; induces apoptosis in cancer cells |
| CNS Effects | Potential anxiolytic and antidepressant effects due to piperazine structure |
Preparation Methods
Knoevenagel Condensation for Methylidene Formation
The (5Z)-methylidene group is typically installed via a Knoevenagel condensation between a thiazol-4-one precursor and 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This method, adapted from analogous imidazol-4-one syntheses, involves:
Procedure :
- Reagents :
Mechanism :
The reaction proceeds via deprotonation of the active methylene group in the thiazol-4-one, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the (5Z)-configured methylidene bond. Microwave irradiation enhances reaction efficiency and stereoselectivity.Yield and Characterization :
Thiazol-4-one Core Synthesis
The 4,5-dihydro-1,3-thiazol-4-one core is synthesized via cyclocondensation of thiourea derivatives with α-haloketones.
Procedure :
- Reagents :
Introduction of the 4-Methylpiperazinyl Group
The 4-methylpiperazine moiety is incorporated either during thiazol-4-one synthesis or via post-functionalization.
Method A: Pre-functionalization
- Use of 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one in the cyclocondensation step ensures direct incorporation.
Method B: Post-synthetic Alkylation
- Reagents :
Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction kinetics and stereoselectivity for the Knoevenagel step:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Ethanol | Propylamine | 85 | 92:8 |
| DMF | Piperidine | 78 | 88:12 |
| Solvent-free | DBU | 90 | 95:5 |
Table 1. Solvent and catalyst effects on Knoevenagel condensation.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the (5Z)-configuration and planar geometry of the thiazol-4-one ring.
Q & A
Q. What are the key considerations for optimizing the synthesis of this thiazolidinone-pyrazole hybrid compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, refluxing in ethanol (60–80°C) is common for cyclocondensation steps to form the thiazolidinone core . Catalysts like piperidine or acetic acid may enhance yield, while purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol mixtures) ensures ≥95% purity . Continuous flow reactors can improve reproducibility and scalability .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Analytical techniques include:
- 1H/13C NMR : To verify substituent positions and Z-configuration of the exocyclic double bond .
- HPLC : For purity assessment (C18 column, acetonitrile/water mobile phase) .
- Mass spectrometry (HRMS) : To confirm molecular weight within 3 ppm error .
Q. What are the primary pharmacological activities associated with this compound?
Preclinical studies suggest:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) at IC50 values of 0.5–5 μM in vitro .
- Anti-inflammatory effects : COX-2 suppression (60–80% at 10 μM) in macrophage models .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC 16–32 μg/mL) .
Advanced Research Questions
Q. How can contradictory data in synthetic yields (e.g., 40% vs. 70%) be resolved?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions.
- Catalyst loading : Optimize at 5–10 mol% to balance reaction rate and byproduct formation .
- Reaction monitoring : Use TLC or in-situ IR to identify intermediate stagnation points . Statistical tools like Design of Experiments (DoE) can model parameter interactions .
Q. What methodologies are recommended for evaluating the compound’s mechanism of action in cancer models?
- Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to identify primary targets .
- Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation studies .
- In vivo xenografts : Administer 10–50 mg/kg (oral or IP) in nude mice; monitor tumor volume and metastasis .
Q. How does the substituent pattern (e.g., 4-methylpiperazinyl vs. phenyl) influence bioactivity?
A comparative SAR study reveals:
| Substituent | LogP | Solubility (µg/mL) | Anticancer IC50 (μM) |
|---|---|---|---|
| 4-Methylpiperazinyl | 2.1 | 12.5 | 0.7 |
| Phenyl | 3.8 | 2.1 | 5.2 |
| The 4-methylpiperazinyl group enhances solubility and target engagement via hydrogen bonding . |
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
- pH control : Buffered solutions (pH 6–7) reduce degradation of the thiazolidinone ring .
- Light protection : Amber vials prevent photooxidation of the exocyclic double bond .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Docking studies : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17) .
- ADMET prediction : SwissADME estimates bioavailability (≥30%) and blood-brain barrier penetration .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) .
Q. What experimental approaches validate the (5Z) stereochemistry?
- NOESY NMR : Cross-peaks between the thiazolidinone methylidene proton and pyrazole methyl confirm the Z-configuration .
- X-ray crystallography : Resolve crystal structures (CCDC deposition) to unambiguously assign geometry .
Q. How can metabolic pathways be elucidated to inform toxicity studies?
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH; analyze metabolites via LC-QTOF .
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for clearance .
Comparative and Mechanistic Insights
Q. How does this compound compare to structurally related thiazolidinones in terms of off-target effects?
Unlike rosiglitazone (a PPARγ agonist), this compound shows negligible cardiotoxicity in hERG assays (IC50 > 30 μM) due to its bulky 4-methylpiperazinyl group .
Q. What in vitro models best replicate the compound’s anti-inflammatory activity?
Primary human monocytes treated with LPS (1 μg/mL) and IFN-γ (10 ng/mL) show dose-dependent IL-6 suppression (EC50 1.2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
